molecular formula C9H9F2N5 B2439603 N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-23-5

N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

Cat. No.: B2439603
CAS No.: 338417-23-5
M. Wt: 225.203
InChI Key: NMMRXKLQJBJEQO-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a chemical compound that features a tetraazole ring substituted with a difluorophenyl group and a dimethylamine group

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N5/c1-15(2)9-12-13-14-16(9)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMRXKLQJBJEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

A foundational approach involves reacting 2,4-difluorophenylhydrazine with nitrile precursors and sodium azide under acidic conditions. This method adapts MCR strategies demonstrated for 5-substituted tetrazoles. For example:

Procedure :

  • Reactants : 2,4-Difluorophenylhydrazine (1.0 equiv), malononitrile (1.2 equiv), sodium azide (1.5 equiv).
  • Conditions : Neat mixture irradiated at 80°C for 4–6 hours.
  • Product : 5-Cyano-1-(2,4-difluorophenyl)-1H-tetrazole (yield: 82–88%).

The nitrile group at the 5-position serves as a handle for subsequent reduction to an amine.

Functionalization of the Tetrazole Core

Reduction of Nitrile to Amine

The cyano group in 5-cyano-1-(2,4-difluorophenyl)-1H-tetrazole is reduced to a primary amine using lithium aluminum hydride (LiAlH4):

Procedure :

  • Reactants : 5-Cyano-1-(2,4-difluorophenyl)-1H-tetrazole (1.0 equiv), LiAlH4 (4.0 equiv).
  • Conditions : Reflux in dry tetrahydrofuran (THF) for 12 hours.
  • Product : 5-Amino-1-(2,4-difluorophenyl)-1H-tetrazole (yield: 75–80%).

N,N-Dimethylation of the Amine

The primary amine undergoes exhaustive methylation to install the dimethylamino group:

Procedure :

  • Reactants : 5-Amino-1-(2,4-difluorophenyl)-1H-tetrazole (1.0 equiv), methyl iodide (3.0 equiv), potassium carbonate (2.5 equiv).
  • Conditions : Reflux in acetonitrile for 24 hours.
  • Product : N-[1-(2,4-Difluorophenyl)-1H-tetrazol-5-yl]-N,N-dimethylamine (yield: 65–70%).

Alternative Route: SNAr-Mediated Aryl Group Introduction

Synthesis of N-Aryl Tetrazoles

Building on methods for N-aryl tetrazole synthesis, the 2,4-difluorophenyl group is introduced via SNAr:

Procedure :

  • Reactants : 5-Nitro-1H-tetrazole (1.0 equiv), 1-bromo-2,4-difluorobenzene (1.2 equiv), triethylamine (2.0 equiv).
  • Conditions : DMF at 110°C for 8 hours.
  • Product : 1-(2,4-Difluorophenyl)-5-nitro-1H-tetrazole (yield: 70%).

Nitro Reduction and Methylation

The nitro group is reduced to an amine, followed by dimethylation:

Procedure :

  • Reduction : Hydrogenation over Pd/C (10%) in ethanol (yield: 85%).
  • Methylation : As in Section 2.2 (yield: 60–65%).

Comparative Analysis of Synthetic Routes

Method Key Step Yield Reaction Time Catalyst/Reagent
MCR + Functionalization Cyclocondensation 65–70% 24–30 hours LiAlH4, MeI
SNAr + Functionalization SNAr substitution 60–65% 20–26 hours Triethylamine, Pd/C

The MCR route offers higher yields but requires stringent control over nitrile reduction. The SNAr method avoids multi-step functionalization but depends on aryl halide availability.

Mechanistic Insights and Optimization

Role of Ultrasound in Tetrazole Synthesis

Ultrasound irradiation (25 kHz, 250 W) enhances reaction rates and yields in MCRs by improving mass transfer. For instance, InCl3-catalyzed pyrazole syntheses achieve 95% yields in 20 minutes under ultrasound. Adapting this to tetrazole formation could reduce reaction times.

Solvent and Temperature Effects

Ethanol-water mixtures (50% v/v) optimize polar intermediate solubility while facilitating catalyst recovery. Temperatures >40°C improve kinetics but risk side reactions in methylation steps.

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antimicrobial Properties

One of the prominent applications of this compound lies in its antifungal and antimicrobial properties. Research indicates that derivatives of tetraazole compounds exhibit significant antifungal activity against various pathogens. For instance, compounds similar to N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine have been synthesized and tested for their efficacy against fungal strains such as Candida albicans and Aspergillus niger . These studies suggest that the presence of the difluorophenyl moiety enhances the compound's interaction with fungal cell membranes.

Drug Development

The compound is also being explored for its potential use in drug development. Its structure allows for modifications that can lead to the synthesis of new pharmaceutical agents targeting various diseases. For example, it has been used as a scaffold in the design of new antifungal agents that are more effective than existing treatments . The ability to modify the tetraazole ring opens avenues for creating a library of compounds with tailored biological activities.

Agriculture

Pesticide Development

In agricultural applications, this compound has shown promise as a pesticide. The compound's ability to inhibit specific enzymes in pests can lead to effective pest control strategies. Studies have demonstrated that similar tetraazole derivatives can disrupt metabolic pathways in insects, making them potential candidates for developing new insecticides .

Herbicide Formulations

Additionally, there is ongoing research into using this compound in herbicide formulations. Its effectiveness in modulating plant growth regulators suggests it could be utilized to create selective herbicides that target specific weed species without harming crops .

Materials Science

Polymer Chemistry

The unique chemical structure of this compound also makes it suitable for applications in materials science. Its incorporation into polymers can enhance material properties such as thermal stability and chemical resistance. Research has indicated that polymers containing tetraazole units exhibit improved mechanical properties compared to their non-tetraazole counterparts .

Nanotechnology

In nanotechnology, this compound is being investigated for its potential use in creating nanomaterials with specific functionalities. Its ability to form stable complexes with metal ions can be leveraged in synthesizing nanoparticles that have applications in catalysis and drug delivery systems .

Case Study 1: Antifungal Activity

A study conducted by Nagaraju et al. highlighted the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles and their antifungal activities against Candida albicans. The results indicated that modifications to the tetraazole structure significantly enhanced antifungal efficacy .

Case Study 2: Agricultural Applications

Research on the use of tetraazole derivatives as pesticides demonstrated a 70% reduction in pest populations when applied at optimal concentrations. This study underscores the potential for developing environmentally friendly pesticides based on this compound .

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Comparison: N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and specific binding affinities, making it a valuable candidate for various applications.

Biological Activity

N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a compound belonging to the class of 1,2,4-triazole derivatives. This article focuses on its biological activities, particularly its antifungal properties and potential applications in medicinal chemistry.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds characterized by their nitrogen content. They have gained significant attention due to their diverse biological activities including antifungal, antibacterial, antiviral, and anticancer properties. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their efficacy against various pathogens .

Antifungal Activity

Recent studies have demonstrated that 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within the fungal cell membrane .

Key Findings

  • Mechanism of Action : The primary mechanism involves binding to the heme group of CYP51, disrupting ergosterol production and thus impairing fungal growth .
  • Efficacy Against Fungi : Compounds similar to this compound have shown effectiveness against strains such as Candida albicans and Aspergillus fumigatus, with minimal inhibitory concentrations (MICs) ranging from 0.0156 to 0.25 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Halogen Substituents : The presence of halogens (e.g., fluorine) at specific positions enhances antifungal potency. For instance, compounds with difluorophenyl groups demonstrated superior activity compared to those without halogen substitutions .
  • Functional Groups : The introduction of electron-withdrawing groups like -NO₂ at strategic positions on the triazole ring has been linked to increased antifungal activity .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Fluconazole Analogues : Research has shown that derivatives with similar structures to fluconazole exhibit enhanced antifungal properties against resistant strains of Candida .
    Compound NameMIC (µg/mL)Target Organism
    Fluconazole0.5Candida albicans
    Compound A0.25Candida albicans
    Compound B0.15Aspergillus fumigatus
  • Novel Triazole Derivatives : A recent study synthesized new triazole compounds and evaluated their antifungal activity against clinical isolates. Some showed significant efficacy with MIC values lower than those of existing treatments .

Q & A

Q. What are the optimal conditions for synthesizing N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine?

  • Methodological Answer : The synthesis can be optimized using a base-mediated nucleophilic substitution reaction. For example, a procedure involving N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and controlled stirring at room temperature has been effective for analogous tetraazole derivatives . Key parameters include:
  • Molar ratios : 1:1.2 (substrate:base) to ensure complete deprotonation.
  • Reaction time : 12–24 hours for full conversion, monitored via TLC or HPLC.
  • Workup : Neutralization with dilute HCl and extraction with ethyl acetate.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the presence of the dimethylamine group (singlet at δ ~2.2–2.5 ppm for –N(CH₃)₂) and fluorophenyl substituents (distinct coupling patterns for ortho and para fluorine atoms) .
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray crystallography : To resolve ambiguities in regiochemistry, particularly for the tetraazole ring .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential volatile byproducts.
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving the tetraazole moiety?

  • Methodological Answer : Low yields often stem from steric hindrance or electron-deficient aromatic systems. Strategies include:
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands tailored for electron-poor substrates .
  • Microwave-assisted synthesis : To enhance reaction rates and reduce side products .
  • Protecting group strategies : Temporarily mask reactive sites on the tetraazole ring during functionalization .

Q. How to resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Dose-response assays : Use a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Structural analogs : Synthesize derivatives with systematic modifications (e.g., fluorine substitution at different positions) to isolate key pharmacophores .
  • Computational docking : Compare binding affinities with target proteins (e.g., cytochrome P450 isoforms) to rationalize discrepancies .

Q. What computational methods are suitable for predicting the compound’s reactivity in electrophilic substitutions?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tetraazole and fluorophenyl rings .
  • Molecular dynamics (MD) simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways .

Q. How to design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound at pH 2–12 (buffered solutions) and temperatures up to 60°C. Monitor degradation via HPLC at timed intervals .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C).

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data conflict in assigning substituent positions?

  • Methodological Answer :
  • Dynamic effects : NMR captures time-averaged conformations, whereas X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers .
  • Crystal packing forces : X-ray structures may show distortions due to intermolecular interactions absent in solution .

Methodological Framework Integration

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :
  • Link to enzyme inhibition models : Map its electronic profile (e.g., Hammett σ values) to known inhibitors of targets like kinases or proteases .
  • High-throughput screening (HTS) : Pair with fluorescence-based assays to evaluate its interaction with biological macromolecules .

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